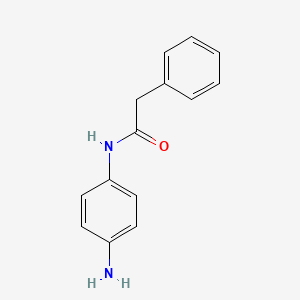

N-(4-aminophenyl)-2-phenylacetamide

Overview

Description

N-(4-Aminophenyl)-2-phenylacetamide (APPA) is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. APPA is a versatile compound that can be used as a building block for the synthesis of a variety of other compounds, and it has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

N-(4-aminophenyl)-2-phenylacetamide derivatives have been studied for their potential antimicrobial properties. A study synthesized novel analogs of this compound and evaluated their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012). Another research synthesized and assessed N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, demonstrating promising results against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu et al., 2020).

Anticonvulsant Activity

A study on 4-aminophenylacetamides revealed their potential for anticonvulsant activity. These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, showing that certain derivatives had significant anticonvulsant effects (Clark & Davenport, 1988).

Chemical Synthesis and Pharmaceutical Applications

Research has been conducted on the chemical synthesis and applications of this compound in the field of pharmaceuticals. For example, a study on nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides focused on producing α-substituted phenylacetamide, which has significance in drug molecules and natural products synthesis (Wang et al., 2020).

Drug Metabolism and Pharmacokinetics

This compound has been studied in the context of drug metabolism and pharmacokinetics. For instance, research on metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity provides insights into the drug's metabolic pathways and potential biomarkers for liver failure due to overdose (Coen, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity and antitumor activity , suggesting that they may target specific enzymes or proteins in these organisms or cells.

Mode of Action

It is suggested that similar compounds may interact with their targets by binding to them and disrupting their normal function . This interaction could lead to changes in the cell’s biochemical processes, leading to the observed antimicrobial or antitumor effects.

Biochemical Pathways

Based on its potential antimicrobial and antitumor activities, it can be inferred that it may interfere with essential biochemical pathways in microbes or tumor cells, leading to their death or inhibition .

Pharmacokinetics

Its solubility, stability, and other physicochemical properties can influence its bioavailability .

Result of Action

Based on the observed antimicrobial and antitumor activities of similar compounds, it can be inferred that its action may result in the death or inhibition of microbes or tumor cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-aminophenyl)-2-phenylacetamide. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity . .

properties

IUPAC Name |

N-(4-aminophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIVNUAEZMDIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

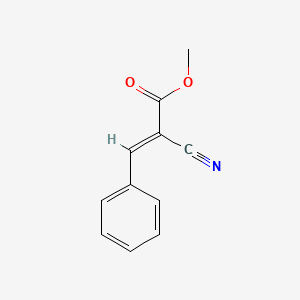

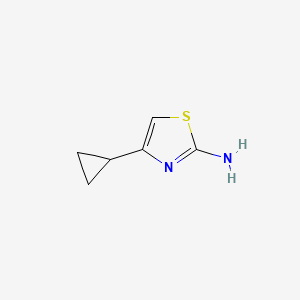

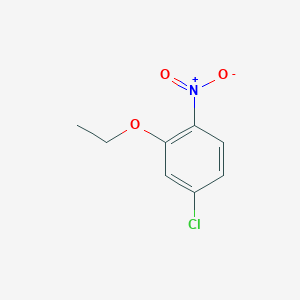

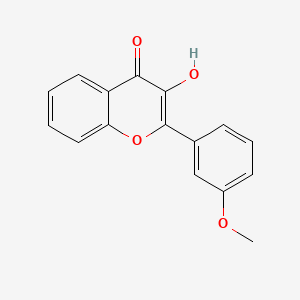

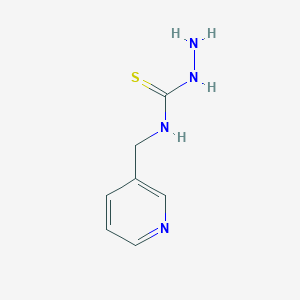

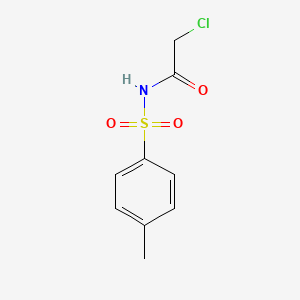

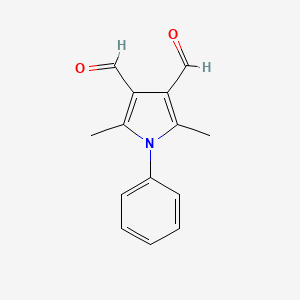

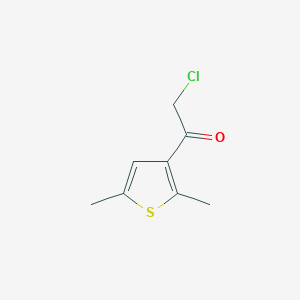

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

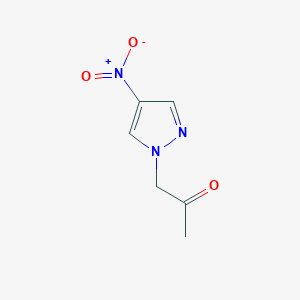

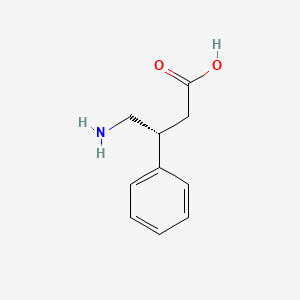

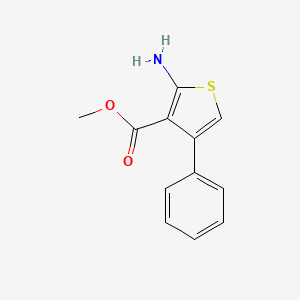

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)